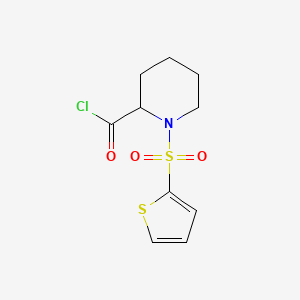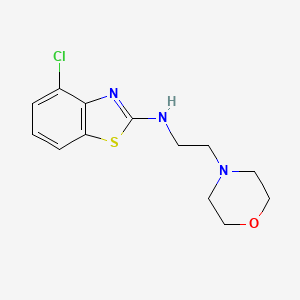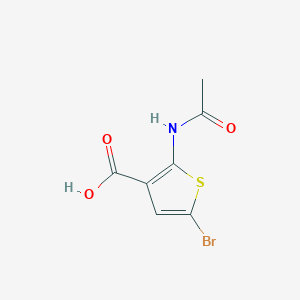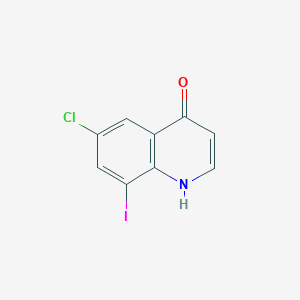
3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride
描述
3-(Methyl-pyridin-3-ylmethyl-amino)-propionic acid dihydrochloride, commonly referred to as MPAP, is a synthetic compound that has recently been gaining attention in the scientific research community. MPAP is a small molecule that has been found to have a variety of biochemical and physiological effects in laboratory experiments.
科学研究应用
MPAP has been found to have a variety of scientific research applications, including its use in the study of enzyme inhibition, drug metabolism, and protein-protein interactions. MPAP has also been used in the study of the regulation of gene expression and the modulation of signal transduction pathways. In addition, MPAP has been used to study the effects of oxidative stress, inflammation, and cell death.
作用机制
The mechanism of action of MPAP is not completely understood, but it is believed to act as an inhibitor of a variety of enzymes, including cytochrome P450s, histone deacetylases, and kinases. In addition, MPAP has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1. Furthermore, MPAP has been found to modulate signal transduction pathways, including the MAPK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects
MPAP has been found to have a variety of biochemical and physiological effects. In laboratory experiments, MPAP has been found to inhibit the activity of several enzymes, including cytochrome P450s, histone deacetylases, and kinases. In addition, MPAP has been found to modulate signal transduction pathways, including the MAPK, PI3K/Akt, and NF-κB pathways. Furthermore, MPAP has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1.
实验室实验的优点和局限性
The use of MPAP in laboratory experiments has several advantages. MPAP is a small molecule, which makes it easy to handle and store. In addition, MPAP is relatively inexpensive and has a short half-life, which makes it suitable for use in short-term experiments. However, there are also some limitations to the use of MPAP in laboratory experiments. MPAP has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, MPAP has a low bioavailability, which can limit its effectiveness in some experiments.
未来方向
The potential future directions for MPAP include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis methods of MPAP could lead to the development of more efficient and cost-effective methods of synthesis. Furthermore, research into the pharmacokinetics and pharmacodynamics of MPAP could lead to the development of more effective and safe therapeutic agents. Finally, further research into the potential therapeutic applications of MPAP could lead to the development of novel treatments for a variety of diseases and conditions.
属性
IUPAC Name |
3-[methyl(pyridin-3-ylmethyl)amino]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-12(6-4-10(13)14)8-9-3-2-5-11-7-9;;/h2-3,5,7H,4,6,8H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAJHVVVCGHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)

![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)
![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)
![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)

![2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1389531.png)

